Structural Linker Switch: Ether (O) vs. Amino (NH) at the Piperidine–Pyrimidine Junction
The target compound employs an oxygen ether linker between the piperidine 3-position and the pyrimidine 4-position, whereas close analog CAS 1353955-46-0 (tert-butyl 4-(6-methoxypyrimidin-4-yl)aminopiperidine-1-carboxylate) uses an amino (NH) linker [1]. The target compound’s ether oxygen creates a hydrogen-bond-acceptor site with a weaker pKa and altered solvation profile relative to the NH group of the analog, which can act as a hydrogen-bond donor . This donor/acceptor switch is a fundamental isosteric replacement that directly impacts ligand–protein binding complementarity and should not be interchanged without re-evaluating SAR [2].
| Evidence Dimension | Hydrogen-bond pharmacophore character at the linker position |
|---|---|
| Target Compound Data | Ether oxygen (H-bond acceptor; no donor capacity); TPSA = 73.78 Ų |
| Comparator Or Baseline | CAS 1353955-46-0: Amino NH (H-bond donor + acceptor; TPSA = 76.6 Ų) |
| Quantified Difference | ΔTPSA = 2.82 Ų; qualitative switch from H-bond donor+acceptor (NH) to pure acceptor (O) |
| Conditions | Computed topological polar surface area values; structural comparison under vacuum/in silico conditions |
Why This Matters
This difference predicts distinct binding-mode preferences in kinase ATP pockets where the linker makes direct polar contacts, directly affecting candidate prioritization in hit-to-lead programs.
- [1] KuuJia. tert-Butyl 4-(6-methoxypyrimidin-4-yl)aminopiperidine-1-carboxylate, CAS 1353955-46-0. Product Datasheet (provides InChI, SMILES, TPSA). View Source
- [2] P. W. Kenny. Hydrogen-Bond Donors in Drug Design. J. Med. Chem., 2022, 65, 14261–14275. (Class-level review for isosteric replacement principles). View Source
